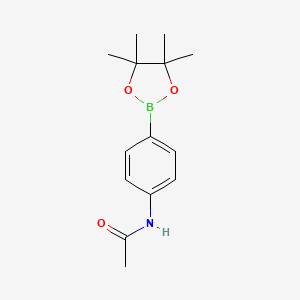

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 214360-60-8) is a boronate ester-functionalized acetamide derivative. Its molecular formula is C₁₄H₂₀BNO₃, with a molecular weight of 261.13 g/mol. The compound features a para-substituted pinacol boronate ester on the phenyl ring, coupled with an acetamide group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry . It is synthesized via iridium-catalyzed C-H borylation of acetanilide in tetrahydrofuran (THF), achieving a high yield of 93% under optimized conditions .

Properties

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-10(17)16-12-8-6-11(7-9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGKVUVZQVUVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370399 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-60-8 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling, followed by acetylation of the resulting boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the boronic ester to a borane.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phenol derivatives, borane compounds, and various substituted aromatic compounds .

Scientific Research Applications

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boronic ester group acts as a versatile intermediate, facilitating the formation of complex molecular structures through coupling reactions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs with variations in boronate ester position, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of Key Analogs

| Compound Name | CAS No. | Molecular Formula | Substituent Position/Modification | Key Structural Difference |

|---|---|---|---|---|

| N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (Target) | 214360-60-8 | C₁₄H₂₀BNO₃ | Para-boronate, unmodified acetamide | Reference compound |

| N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | 480424-93-9 | C₁₄H₂₀BNO₃ | Meta-boronate | Reduced electronic conjugation |

| N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | 1150271-67-2 | C₁₄H₁₉BNO₃F | Ortho-boronate + fluorine | Enhanced steric hindrance |

| N-Propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | 1256359-91-7 | C₁₇H₂₆BNO₃ | N-propyl + meta-boronate | Altered solubility and lipophilicity |

| N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | 1220220-21-2 | C₁₃H₁₉BN₂O₃ | Pyridine ring substitution | Improved coordination in catalysis |

Key Observations :

- Para-substitution (target compound) maximizes electronic conjugation, enhancing reactivity in cross-coupling reactions compared to meta- or ortho-substituted analogs .

- Fluorine or trifluoromethyl groups (e.g., CAS 1150271-66-1) increase metabolic stability but introduce steric challenges .

- Heterocyclic substitutions (e.g., pyridine in CAS 1220220-21-2) improve metal coordination in catalytic systems .

Reactivity in Cross-Coupling Reactions

The para-substituted boronate ester in the target compound facilitates efficient Suzuki-Miyaura couplings due to optimal electron-withdrawing effects. Comparatively:

Biological Activity

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Chemical Formula : C14H20BNO3

- CAS Number : 195062-61-4

- Molecular Weight : 253.13 g/mol

The compound features a boron-containing dioxaborolane moiety that may contribute to its biological activity. The presence of the acetamide group enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and survival. For instance, it may inhibit matrix metalloproteinases (MMPs), which are crucial for tumor metastasis.

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways. This was evidenced in assays where treated cancer cell lines exhibited increased levels of activated caspases compared to controls.

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in various cancer cell lines.

Table 1: Biological Activity Summary

Case Study 1: Anti-Cancer Activity

A study examined the effects of this compound on triple-negative breast cancer (TNBC) cells (MDA-MB-231). The compound demonstrated an IC50 value of 0.126 µM against these cells while showing significantly less toxicity towards non-cancerous MCF10A cells (IC50 > 10 µM), indicating a promising therapeutic window for selective targeting of cancer cells .

Case Study 2: Mechanistic Insights

In vivo studies using mouse models revealed that treatment with the compound resulted in a substantial reduction in lung metastasis formation from injected TNBC cells. This effect was attributed to the compound's ability to inhibit MMP activity and induce apoptosis in metastatic nodules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.